molecular formula C10H6ClF3O2 B1587516 2-Chloro-5-(trifluoromethyl)cinnamic acid CAS No. 682805-12-5

2-Chloro-5-(trifluoromethyl)cinnamic acid

Cat. No. B1587516
CAS RN: 682805-12-5
M. Wt: 250.6 g/mol
InChI Key: BRSLZIOZUPZJMY-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O2 . It is a member of cinnamic acids and a member of (trifluoromethyl)benzenes . It is functionally related to a trans-cinnamic acid .


Molecular Structure Analysis

The molecular weight of 2-Chloro-5-(trifluoromethyl)cinnamic acid is 250.6 . Its IUPAC name is (2E)-3-[2-chloro-5-(trifluoromethyl)phenyl]-2-propenoic acid . The InChI key is BRSLZIOZUPZJMY-DAFODLJHSA-N .


Physical And Chemical Properties Analysis

2-Chloro-5-(trifluoromethyl)cinnamic acid is a solid at ambient temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.

Scientific Research Applications

Antimicrobial Activity

2-Chloro-5-(trifluoromethyl)cinnamic acid has been studied for its antimicrobial properties. It’s a derivative of cinnamic acid, which is known to exhibit antimicrobial activity . This compound could potentially be used to develop new antimicrobial agents that are more effective against resistant strains of bacteria and other pathogens.

Anticancer Potential

Research has indicated that cinnamic acid derivatives can have potent anticancer activities . The specific structure of 2-Chloro-5-(trifluoromethyl)cinnamic acid allows for the possibility of it being used in the synthesis of new anticancer drugs, which could offer better efficacy and lower toxicity.

Antioxidant Properties

Cinnamic acid and its derivatives are known to terminate radical chain reactions by donating electrons, thus forming stable products . The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)cinnamic acid could enhance this property, making it a valuable compound for research into antioxidant therapies.

Neuroprotective Uses

Given the neuroprotective properties of cinnamic acid derivatives, 2-Chloro-5-(trifluoromethyl)cinnamic acid may be useful in the development of treatments for neurodegenerative diseases . Its ability to protect neuronal cells from damage could be pivotal in treating conditions like Alzheimer’s disease.

Anti-inflammatory Applications

The anti-inflammatory properties of cinnamic acid derivatives make them candidates for creating new anti-inflammatory drugs . 2-Chloro-5-(trifluoromethyl)cinnamic acid could be particularly effective due to its unique chemical structure.

Antidiabetic Research

Cinnamic acid derivatives have shown promise in antidiabetic research, with the potential to develop new treatments that regulate blood sugar levels more effectively . The specific attributes of 2-Chloro-5-(trifluoromethyl)cinnamic acid could be explored to enhance these effects.

Chemical Synthesis

In the field of chemical synthesis, 2-Chloro-5-(trifluoromethyl)cinnamic acid can be used as a building block for the synthesis of various organic compounds. Its reactive double bond and the electron-withdrawing trifluoromethyl group make it a versatile reagent in organic synthesis .

Material Science

Lastly, the compound’s unique properties may be utilized in material science research, particularly in the development of new polymers or coatings that require specific chemical functionalities for improved performance .

properties

IUPAC Name

(E)-3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSLZIOZUPZJMY-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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